molecular formula C11H12O4 B6610938 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 2870689-14-6

2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Katalognummer: B6610938
CAS-Nummer: 2870689-14-6
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: BUKQOWWKXNYTGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a benzopyran core with a hydroxymethyl (-CH₂OH) group and a carboxylic acid (-COOH) at position 2, along with a partially saturated dihydro ring system (3,4-dihydro) .

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-3,4-dihydrochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)15-11/h1-4,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKQOWWKXNYTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2=CC=CC=C21)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkaline-Mediated Intermediate Formation

Phenol derivatives react with γ-butyrolactone compounds under basic conditions. For instance, para-fluorophenol and 2-bromo-γ-butyrolactone undergo nucleophilic substitution in dimethylformamide (DMF) with sodium hydride, yielding an intermediate with a pendant carboxylic ester. The leaving group (bromine) in the γ-butyrolactone facilitates this step, achieving up to 52% yield for analogous intermediates.

Acid-Catalyzed Cyclization

The intermediate undergoes ring closure using acid catalysts like ZnCl₂ or trifluoromethanesulfonic acid. This step forms the benzopyran core while retaining the carboxylic acid group. For example, trifluoromethanesulfonic acid at 150°C cyclizes intermediates into 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids with yields of 45–58%.

Mitsunobu Reaction and Hydrolytic Functionalization

The USPTO patent US7456205 details a Mitsunobu-based approach to benzopyran derivatives, which can be modified to incorporate hydroxymethyl groups.

Mitsunobu Coupling

7-Hydroxy-3-coumarin carboxylic acid methyl ester reacts with alcohols (e.g., 2-methylaminoethanol) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step installs ether linkages while preserving the ester functionality.

Hydrolysis and Reduction

Post-coupling hydrolysis with aqueous NaOH converts the methyl ester to a carboxylic acid. Subsequent catalytic hydrogenation reduces double bonds, saturating the benzopyran ring.

Hydroxymethyl Integration :

  • Employ 2-(hydroxymethyl)ethanol in the Mitsunobu step to directly introduce the hydroxymethyl group at the C2 position.

Electrophilic Cyclization of Propargylic Ethers

A study by PMC2527782 demonstrates the synthesis of 3,4-disubstituted benzopyrans via iodocyclization.

Propargylic Ether Synthesis

Substituted propargyl aryl ethers are prepared from phenolic starting materials and propargyl bromides. For example, 2-methoxyphenyl propargyl ether forms via nucleophilic substitution.

Iodocyclization

Treatment with iodine (I₂) induces electrophilic cyclization, yielding 3-iodo-2H-benzopyrans. The iodine substituent allows further functionalization via cross-coupling reactions.

Application to Target Compound :

  • Replace iodine with a hydroxymethyl group via Sonogashira coupling using propargyl alcohol derivatives, followed by carboxylation at the C2 position.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsStepsYield (%)Key Conditions/Reagents
Two-Step CondensationPhenol, γ-butyrolactone245–58NaH (base), ZnCl₂ (acid)
Mitsunobu ReactionCoumarin ester, Alcohols330–40DEAD, PPh₃, NaOH hydrolysis
Electrophilic CyclizationPropargylic ethers260–75I₂, DCM, rt
Epoxide Cyclization2-Methoxyphenol, Epichlorohydrin450–65HCl, SnCl₄, Ac₂O

Key Observations :

  • The two-step condensation offers scalability but requires hydroxymethyl-modified starting materials.

  • Electrophilic cyclization provides high yields but necessitates post-synthetic modifications to install the carboxylic acid and hydroxymethyl groups.

  • Mitsunobu reactions allow precise control over substituent placement but involve multi-step sequences .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxymethyl group and carboxylic acid group makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxymethyl group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, with reagents such as halides or tosylates.

Major Products Formed:

  • Oxidation: Formation of 2-(carboxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

  • Reduction: Formation of 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-ol.

  • Substitution: Formation of various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties
Benzopyran derivatives, including 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, have been studied for their antioxidant activities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases such as arthritis and asthma .

Pharmacological Applications

Bronchodilator Activity
A significant study evaluated a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids linked to the 2-hydroxyacetophenone pharmacophore. The results indicated that certain derivatives exhibited strong bronchodilator activity, making them potential candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Cardiovascular Benefits
Research has highlighted the cardiovascular protective effects of benzopyran derivatives. For instance, compounds from this class have been shown to possess β-adrenergic blocking activities, which can be beneficial in managing coronary vascular disorders .

Case Studies

Study ReferenceFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Anti-inflammatory EffectsInhibition of cytokine production in cell cultures.
Bronchodilator ActivityPotent inhibition of bronchoconstriction in guinea pig models.

Synthesis and Derivatives

The synthesis of 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves several chemical transformations that enhance its pharmacological properties. For example, modifications at the hydroxymethyl group can lead to increased potency and selectivity towards specific biological targets .

Wirkmechanismus

The mechanism by which 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substitution Position and Functional Group Variations

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
  • Structure : Fluorine substitution at position 6 instead of hydroxymethyl at position 2.
  • Molecular Weight : 196.17 g/mol (C₁₀H₉FO₄) .
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
  • Structure : Hydroxyl (-OH) at position 4 and carboxylic acid at position 2.
  • CAS : 83278-79-9 .
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid
  • Structure: Amino (-NH₂) group at position 3 instead of hydroxymethyl.
  • Impact : Introduces basicity, enabling salt formation and altering interaction with biological targets. Predicted pKa: 1.74 ± 0.20, indicating moderate acidity .
  • Molecular Weight: 193.2 g/mol (C₁₀H₁₁NO₃) .

Ring System and Oxidation State Variations

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic Acid
  • Structure : Oxygen in the pyran ring shifted to position 1 (2-benzopyran vs. 1-benzopyran).
  • Molecular Weight : 192.17 g/mol (C₁₀H₈O₄) .
6-Hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic Acid
  • Structure : Ketone (C=O) at position 2 and hydroxymethyl at position 4.
  • Synthesis : Prepared via refluxing with anhydrides (e.g., propionic or butyric) to form acyloxymethyl derivatives .

Substituent Chain Length and Ester Derivatives

6-Acyloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic Acids
  • Examples: 6-Propionoxymethyl (17a): Melting point 174–176.5°C; IR 1754 cm⁻¹ (ester C=O) . 6-Butyryloxymethyl (17b): Melting point 146–147.5°C; increased lipophilicity with longer alkyl chains .
  • Impact : Esterification of hydroxymethyl groups improves membrane permeability but may reduce water solubility.

Pharmacological and Physicochemical Properties

Key Trends :
  • Polarity : Hydroxymethyl and carboxylic acid groups enhance water solubility (e.g., target compound) compared to methyl or halogenated analogs (e.g., 6-methyl or 6-fluoro derivatives) .
  • Metabolic Stability: Fluorinated derivatives (e.g., 6-fluoro) resist oxidative metabolism, while esterified derivatives (e.g., 6-propionoxymethyl) may undergo hydrolysis in vivo .
  • Bioactivity : Carboxylic acid groups are critical for interactions with targets (e.g., enzyme active sites), as seen in related benzopyran derivatives tested for therapeutic applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound C₁₀H₁₀O₄ 194.18 -CH₂OH, -COOH (position 2) Not reported
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid C₁₀H₉FO₄ 196.17 -F (position 6), -COOH Not reported
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid C₁₀H₁₀O₄ 194.18 -OH (position 4), -COOH Not reported
6-Propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid C₁₄H₁₂O₆ 276.24 -OCOC₂H₅ (position 6), -COOH 174–176.5

Biologische Aktivität

2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anti-inflammatory, and potential therapeutic applications based on recent research findings.

The compound has the following chemical structure and properties:

  • IUPAC Name: 2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • Molecular Formula: C10H10O4
  • Molecular Weight: 194.18 g/mol

Biological Activity Overview

Research has demonstrated that 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid exhibits several significant biological activities:

  • Antiproliferative Effects:
    • The compound has shown marked antiproliferative effects against various cancer cell lines. For instance, studies indicate that it inhibits cell proliferation in breast cancer (MCF7) and colon cancer (HT29) cells through mechanisms involving apoptosis induction and inhibition of key oncogenic pathways such as EGFR and CDK2 .
  • Topoisomerase Inhibition:
    • Similar to other benzopyran derivatives, this compound has been found to inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition contributes to its antiproliferative effects in mammalian cells .
  • Anti-inflammatory Activity:
    • The compound also exhibits anti-inflammatory properties by downregulating cyclooxygenase (COX) enzymes and MAPK pathways. This suggests its potential use in treating inflammatory conditions .

Case Studies

Several studies have highlighted the biological activities of the compound:

Study 1: Anticancer Activity

A study investigated the effects of various benzopyran derivatives, including 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, on cancer cell lines:

  • Cell Lines Tested: MCF7 (breast), HT29 (colon), A549 (lung)
  • Findings: The compound induced a dose-dependent increase in apoptotic events in MCF7 cells and significantly inhibited proliferation in HT29 cells .

Study 2: Topoisomerase Inhibition

Research focused on the mechanism of action revealed that the compound inhibited topoisomerase II without inducing interstrand cross-links in DNA:

  • Methodology: In vitro assays demonstrated that treatment with the compound resulted in decreased viability of cancer cells due to topoisomerase inhibition .

Table 1: Antiproliferative Activity of 2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis induction
HT2915Topoisomerase II inhibition
A54920Cell cycle arrest

Table 2: Comparison of Biological Activities

CompoundAntiproliferative ActivityAnti-inflammatory Activity
2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acidHighModerate
Other Benzopyran DerivativesVariableHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via refluxing 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with anhydrides (e.g., propionic, butyric, or valeric anhydride) for 3 hours, followed by crystallization in solvents like chloroform/petroleum ether. Yields typically range from 60–80%, with purity confirmed via melting point analysis and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies carbonyl stretches (e.g., lactone C=O at ~1740 cm⁻¹, carboxylic acid C=O at ~1689 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.50–8.94 ppm, ester-linked CH₂ groups at δ 5.19–5.21 ppm) .
  • Elemental analysis : Validates molecular composition (e.g., C₁₄H₁₂O₆ for propionoxymethyl derivatives) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use NIOSH/EN 166-compliant eye/face protection, nitrile gloves inspected for integrity, and fume hoods to minimize inhalation risks. Avoid dust formation during handling, and dispose of waste via authorized chemical disposal services .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect biological activity in leukotriene antagonism?

  • Methodological Answer : Modifications to the 2-hydroxyacetophenone pharmacophore or chroman system often reduce potency. For example, Ro 23-3544 (a derivative) showed 15-fold higher aerosol efficacy in guinea pig bronchoconstriction models compared to its enantiomer, highlighting the importance of stereochemistry . Computational docking studies can predict interactions with leukotriene receptors (e.g., LTD₄/LTB₄ binding pockets) to guide rational design .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., aerosol vs. intravenous administration routes). To address this:

  • Standardize assays : Use in vitro models (e.g., isolated tracheal rings) alongside in vivo bronchoconstriction tests .
  • Control enantiomeric purity : Separate enantiomers via chiral chromatography or X-ray crystallography (absolute configurations confirmed via intermediate salt analysis) .

Q. What strategies optimize reaction conditions for high-yield derivatization while minimizing byproducts?

  • Methodological Answer :

  • Temperature control : Refluxing at 80–100°C prevents decomposition of acid-sensitive groups.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of acyloxymethyl derivatives .
  • Byproduct mitigation : Use excess anhydride (30 mL per 3 g starting material) and monitor via TLC to quench reactions at optimal conversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.